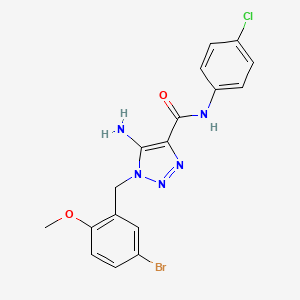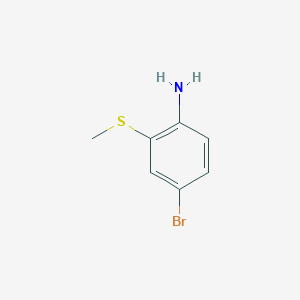
4-Bromo-2-(méthylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(methylthio)aniline is a chemical compound with the CAS Number: 475089-07-7 . It is a solid substance at room temperature . The compound has a molecular weight of 218.12 .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-(methylthio)aniline is C7H8BrNS . The IUPAC name is 4-bromo-2-methylsulfanylaniline . The InChI code is 1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-(methylthio)aniline is a solid substance at room temperature . It has a molecular weight of 218.12 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Recherche en sciences de la vie
Le 4-Bromo-2-(méthylthio)aniline est utilisé dans divers domaines de la recherche en sciences de la vie . Les propriétés du composé le rendent approprié pour une large gamme d'études biologiques.
Recherche en science des matériaux
Ce composé est également utilisé dans la recherche en science des matériaux . Ses caractéristiques uniques peuvent contribuer au développement de nouveaux matériaux présentant des propriétés améliorées.
Synthèse chimique
Le this compound joue un rôle important dans la synthèse chimique . Il peut être utilisé comme matière première ou comme intermédiaire dans la synthèse d'autres molécules complexes.
Chromatographie
Dans le domaine de la chromatographie, le this compound peut être utilisé comme composé standard ou de référence . Ses propriétés connues peuvent aider à l'identification et à la quantification d'autres composés.
Recherche analytique
Le this compound est utilisé dans la recherche analytique . Il peut être utilisé dans le développement et la validation de méthodes analytiques.
Réactions de couplage croisé de Heck
La forme protégée du this compound est utile dans les réactions de couplage croisé de Heck . Ces réactions, catalysées par des nanocristaux de Pd sur COFs, forment efficacement des liaisons C-C .
Synthèse d'inhibiteurs de la kinase du lymphome anaplasique (ALK)
Le this compound est utilisé comme réactif dans la synthèse d'urées de 3,5-diamino-1,2,4-triazole, qui sont de puissants inhibiteurs de la kinase du lymphome anaplasique (ALK) .
Synthèse d'inhibiteurs de la Rho kinase
Ce composé est également utilisé comme réactif dans la synthèse de chroman-3-amides, qui sont de puissants inhibiteurs de la Rho kinase .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the SM coupling .
Mode of Action
In the context of the SM coupling, 4-Bromo-2-(methylthio)aniline likely participates in the reaction as an electrophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic group . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can impact a wide range of biochemical pathways.
Result of Action
As a participant in the sm coupling reaction, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(methylthio)aniline can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign . These factors can influence the action and efficacy of 4-Bromo-2-(methylthio)aniline in the reaction.
Propriétés
IUPAC Name |
4-bromo-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYIYEIZHLINAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2376246.png)
![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)

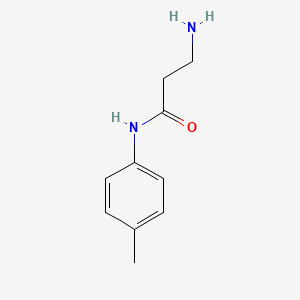

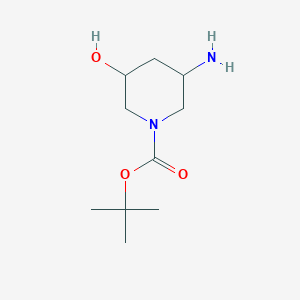
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)
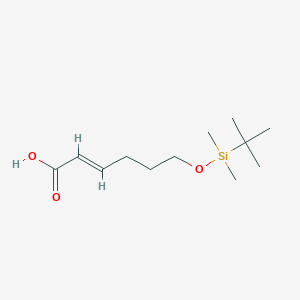
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)
